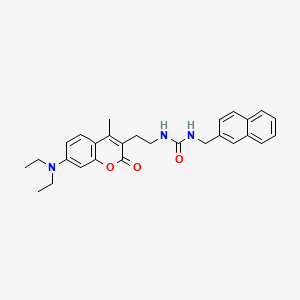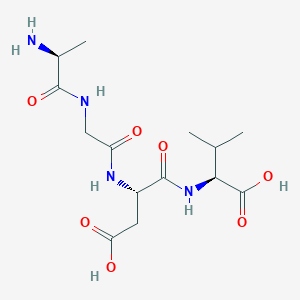
15-Pgdh-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Pgdh-IN-1 is a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandin E2 (PGE2), a lipid signaling molecule that plays a crucial role in various physiological processes, including inflammation, tissue repair, and stem cell regulation . By inhibiting 15-PGDH, this compound increases the levels of PGE2, thereby enhancing tissue regeneration and repair .
Preparation Methods
The synthesis of 15-Pgdh-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization. The final step involves the coupling of this intermediate with a suitable reagent under specific reaction conditions to yield this compound .
This may include the use of automated synthesis equipment, high-throughput screening, and purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
15-Pgdh-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Mechanism of Action
15-Pgdh-IN-1 exerts its effects by inhibiting the enzyme 15-PGDH, which is responsible for the degradation of PGE2. By inhibiting this enzyme, this compound increases the levels of PGE2, which in turn activates various signaling pathways involved in tissue regeneration and repair . The molecular targets of this compound include the active site of 15-PGDH, where it binds and prevents the enzyme from catalyzing the degradation of PGE2 .
Comparison with Similar Compounds
15-Pgdh-IN-1 is unique in its high potency and selectivity for 15-PGDH compared to other similar compounds. Some similar compounds include:
SW033291: Another potent inhibitor of 15-PGDH with similar effects on PGE2 levels and tissue regeneration.
ZINC14557836: A compound identified through biocomputational screening with potential inhibitory effects on 15-PGDH.
ZINC14638400: Another compound identified through biocomputational screening with potential inhibitory effects on 15-PGDH.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-methyl-6-[7-(piperidine-1-carbonyl)quinoxalin-2-yl]isoquinolin-1-one |
InChI |
InChI=1S/C24H22N4O2/c1-27-12-9-16-13-17(5-7-19(16)24(27)30)22-15-25-20-8-6-18(14-21(20)26-22)23(29)28-10-3-2-4-11-28/h5-9,12-15H,2-4,10-11H2,1H3 |
InChI Key |
URHPFANOQLIROT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C3=CN=C4C=CC(=CC4=N3)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)



![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
